molecular formula C11H13NO6 B2489123 4-(Carbamoylmethoxy)-3,5-dimethoxybenzoic acid CAS No. 871673-25-5

4-(Carbamoylmethoxy)-3,5-dimethoxybenzoic acid

Cat. No. B2489123
CAS RN: 871673-25-5
M. Wt: 255.226
InChI Key: KRKRRTKSQZEMLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-(Carbamoylmethoxy)-3,5-dimethoxybenzoic acid often involves multistep chemical processes. For instance, the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and its bromo derivative highlights the preparation of polysubstituted aromatic carboxylic acids through a preparative scale from readily available materials, indicating a possible pathway for synthesizing related compounds (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, reveals nearly planar structures with methyl and/or carboxylic acid groups lying out of the molecular plane due to steric interactions. This information helps in understanding the spatial arrangement that could be expected in this compound (Barich et al., 2004).

Chemical Reactions and Properties

Studies on related compounds provide insights into the chemical reactions they may undergo. For example, encapsulation studies of hydroxybenzoic acids with cyclodextrins reveal complex formation and the role of hydrogen bonding in the interaction processes, suggesting similar chemical behaviors for this compound (Rajendiran & Jenita, 2015).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as melting points, solubility, and crystal structure, are often determined by their molecular arrangement and intermolecular forces. For instance, the study of different polymorphs of dimethoxybenzoic acids reveals the impact of molecular conformation on their physical properties (Portalone, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, can be inferred from similar compounds. The study of nucleophilic chemistry in the synthesis of carbamoyl-substituted compounds demonstrates the versatility and reactivity of these functional groups, providing a foundation for understanding the chemical behavior of this compound (Robins et al., 2007).

Scientific Research Applications

Environmental Photochemistry

Research on syringic acid, a compound closely related to "4-(Carbamoylmethoxy)-3,5-dimethoxybenzoic acid," has revealed new pH-dependent photosubstitution pathways in aqueous solutions, highlighting its relevance in environmental photochemistry. This study suggests potential environmental implications and applications for structurally similar compounds in understanding and mitigating pollutants' effects through photochemical reactions (Dallin et al., 2009).

Material Science and Encapsulation

Encapsulation studies involving hydroxybenzoic acids with cyclodextrins have demonstrated the formation of inclusion complexes, affecting the solubility and stability of these compounds. This research can be applied to design delivery systems for pharmaceuticals or protective coatings for sensitive materials, indicating a possible application for "this compound" in material science and drug delivery systems (Rajendiran & Jenita, 2015).

Future Directions

While specific future directions for “4-(Carbamoylmethoxy)-3,5-dimethoxybenzoic acid” are not available, the field of chemical synthesis and analysis is continuously evolving. New methodologies and technologies are being developed to improve the synthesis, characterization, and application of chemical compounds .

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-16-7-3-6(11(14)15)4-8(17-2)10(7)18-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRRTKSQZEMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)N)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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